2-phenyl-1-azaspiro[5.5]undecan-4-ol
Description
Properties
IUPAC Name |
2-phenyl-1-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-14-11-15(13-7-3-1-4-8-13)17-16(12-14)9-5-2-6-10-16/h1,3-4,7-8,14-15,17-18H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFNFESRQAGJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CC(N2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
a) 1-Oxa-9-azaspiro[5.5]undecan-4-ol ()
- Structure : Replaces the nitrogen at position 1 with oxygen (1-oxa) and introduces nitrogen at position 7.
- Functional Impact : This modification alters electronic properties and hydrogen-bonding capacity. Derivatives of this scaffold (e.g., Eli Lilly’s LY2881835 analogs) exhibit potent FFA1 (GPR40) agonist activity, suggesting that oxygen/nitrogen positioning affects receptor interaction .
- Applications : Explored for type 2 diabetes treatment due to FFA1 activation.
b) 9-Ethyl-1-oxaspiro[5.5]undecan-4-ol ()
- Structure : Contains an ethyl group at position 9 and oxygen at position 1.
- Limited bioactivity data are available, but its structural simplicity suggests utility in prodrug design .
c) 4-Amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate ()
- Structure: Introduces an amino group at position 4 and a carboxylate ester at position 2.
- Functional Impact: The carboxylate enhances solubility, while the amino group may enable covalent binding to targets. Such derivatives are understudied but could serve as protease inhibitors .
Substituent Modifications
a) HE9 ()
- Structure : 9-[(3-Fluoropyridin-4-yl)methyl]-4-pyridin-2-yl-1-oxa-9-azaspiro[5.5]undecan-4-ol.
- Functional Impact : Fluorine and pyridine substituents improve metabolic stability and target affinity. HE9 is a bioactive insecticide, highlighting the role of aromatic heterocycles in agrochemical applications .
b) N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine ()
- Structure : Cyclopropylamine at position 9 and phenyl at position 3.
- Functional Impact : The cyclopropyl group enhances membrane permeability, while the phenyl group may stabilize π-π interactions. This compound was synthesized with moderate yield (30%) and resolved via HPLC, indicating challenges in stereochemical control .
c) 2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one ()
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : Positioning of heteroatoms (N/O) and substituents (e.g., aryl, alkyl) dictates target selectivity and pharmacokinetic properties. For instance, 1-oxa-9-aza derivatives show promise in diabetes therapy, while fluorinated pyridine analogs (HE9) excel in agrochemistry .
- Synthetic Challenges : Diastereomer separation () and low yields highlight the need for improved asymmetric synthesis methods.
- Unmet Opportunities : Derivatives with carboxylate or chloroacetyl groups () remain underexplored in drug discovery but offer unique reactivity for covalent inhibitor design.
Q & A
Q. What are the key considerations for synthesizing 2-phenyl-1-azaspiro[5.5]undecan-4-ol with high purity?
The synthesis of spirocyclic compounds like 2-phenyl-1-azaspiro[5.5]undecan-4-ol requires precise control of reaction parameters. For example, temperature (e.g., heating at 50°C for cyclization), solvent choice (e.g., isopropanol for Sm-mediated reductions), and reaction time (e.g., overnight stirring for ketone reductions) are critical for yield optimization . Purification often involves silica gel chromatography (e.g., 20% ethyl acetate in hexanes) to isolate diastereomers or remove byproducts . Contaminants like unreacted starting materials or oxidation products must be monitored via TLC (Rf values) or HPLC .
Q. How can researchers characterize the structural features of 2-phenyl-1-azaspiro[5.5]undecan-4-ol?
Structural confirmation relies on a combination of techniques:
- NMR spectroscopy : 1H and 13C NMR identify spirocyclic connectivity, hydroxyl group placement, and stereochemistry .
- Mass spectrometry : HR-MS or GC-MS validates molecular weight (e.g., C17H23NO2, ~273.37 g/mol) and fragmentation patterns .
- Chromatography : HPLC or GC assesses purity (>95% for biological assays) .
- X-ray crystallography (if feasible) resolves absolute stereochemistry .
Q. What biological targets are associated with 2-phenyl-1-azaspiro[5.5]undecan-4-ol?
Spirocyclic azaspiro compounds often target enzymes involved in inflammation or microbial pathways. For example:
- Soluble epoxide hydrolase (sEH) : Inhibition reduces inflammation .
- MmpL3 (mycobacterial membrane protein): Potential antitubercular activity .
- G-protein-coupled receptors (GPCRs) : Structural analogs modulate neurotransmitter binding .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in spirocyclic compound synthesis?
Low yields (e.g., 30% in diastereomeric mixtures ) often stem from competing side reactions or steric hindrance. Strategies include:
- Temperature modulation : Lower temperatures favor selectivity in cyclization steps .
- Catalyst screening : SmI2 or Lewis acids (e.g., BF3·OEt2) enhance ring-closing efficiency .
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
- Protecting groups : Temporarily shield reactive hydroxyl or amine groups during synthesis .
Q. How should contradictions in biological activity data between analogs be resolved?
Discrepancies may arise from stereochemical differences or assay conditions. For example:
- Stereochemistry : The 4-hydroxyl group in 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol significantly alters sEH inhibition compared to non-hydroxylated analogs .
- Assay validation : Compare activity across standardized assays (e.g., enzyme inhibition IC50 vs. cellular efficacy EC50) .
- Computational modeling : Dock analogs into target protein structures (e.g., sEH active site) to predict binding affinity .
Q. What methodologies are recommended for designing spirocyclic analogs with enhanced target specificity?
Rational design involves:
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., phenyl vs. benzyl groups) to probe hydrophobic interactions .
- Bioisosteric replacement : Replace the hydroxyl group with bioisosteres (e.g., fluorine or methyl) to improve metabolic stability .
- Conformational analysis : Use NMR or molecular dynamics to assess spirocyclic ring flexibility and target compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
